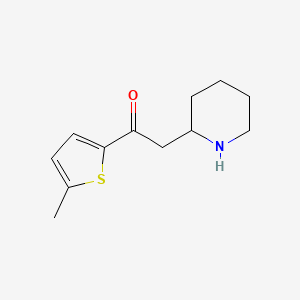![molecular formula C14H23N B13303697 Butyl[1-(3,4-dimethylphenyl)ethyl]amine](/img/structure/B13303697.png)
Butyl[1-(3,4-dimethylphenyl)ethyl]amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Butyl[1-(3,4-dimethylphenyl)ethyl]amine is an organic compound with the molecular formula C14H23N It is a derivative of phenylethylamine, where the phenyl group is substituted with two methyl groups at the 3 and 4 positions, and the ethylamine chain is further substituted with a butyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Butyl[1-(3,4-dimethylphenyl)ethyl]amine typically involves the alkylation of 3,4-dimethylphenylethylamine with butyl halides under basic conditions. A common method includes the use of sodium hydride as a base and butyl bromide as the alkylating agent. The reaction is carried out in an aprotic solvent such as dimethylformamide at elevated temperatures to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as controlled temperature and pressure, can significantly improve the scalability of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
Butyl[1-(3,4-dimethylphenyl)ethyl]amine undergoes various types of chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nitration using a mixture of nitric acid and sulfuric acid, halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of nitro or halogenated derivatives of the aromatic ring.
Aplicaciones Científicas De Investigación
Butyl[1-(3,4-dimethylphenyl)ethyl]amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological receptors and enzymes.
Medicine: Investigated for its potential pharmacological properties, including its effects on the central nervous system.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Butyl[1-(3,4-dimethylphenyl)ethyl]amine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
Phenylethylamine: The parent compound, lacking the butyl and methyl substitutions.
3,4-Dimethylphenylethylamine: Similar structure but without the butyl group.
Butylphenylethylamine: Lacks the methyl substitutions on the aromatic ring.
Uniqueness
Butyl[1-(3,4-dimethylphenyl)ethyl]amine is unique due to the combined presence of the butyl group and the 3,4-dimethyl substitutions on the phenyl ring. This structural combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Propiedades
Fórmula molecular |
C14H23N |
|---|---|
Peso molecular |
205.34 g/mol |
Nombre IUPAC |
N-[1-(3,4-dimethylphenyl)ethyl]butan-1-amine |
InChI |
InChI=1S/C14H23N/c1-5-6-9-15-13(4)14-8-7-11(2)12(3)10-14/h7-8,10,13,15H,5-6,9H2,1-4H3 |
Clave InChI |
WBBOECBQGJEYTK-UHFFFAOYSA-N |
SMILES canónico |
CCCCNC(C)C1=CC(=C(C=C1)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(2,6-Dioxaspiro[4.5]decan-9-YL)ethan-1-OL](/img/structure/B13303620.png)
amine](/img/structure/B13303628.png)
![(1-Cyclopropylethyl)[3-(dimethylamino)propyl]amine](/img/structure/B13303634.png)
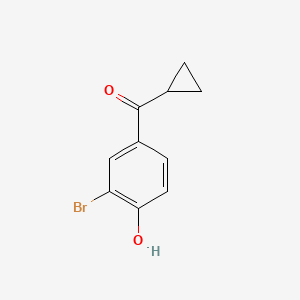


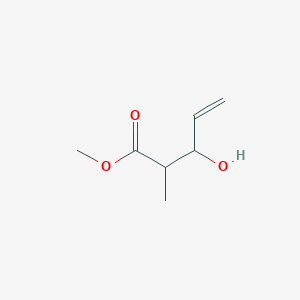
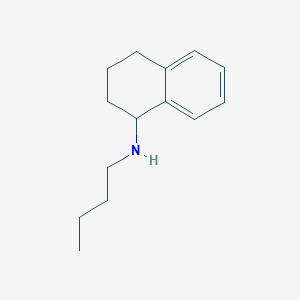
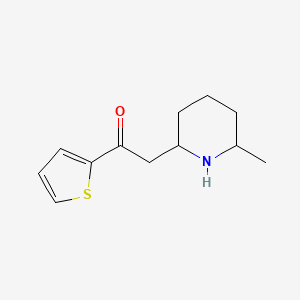

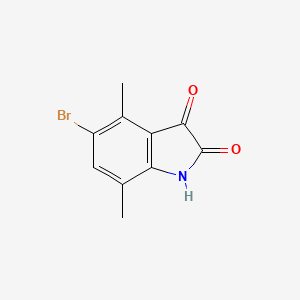
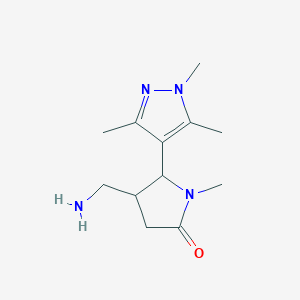
amine](/img/structure/B13303678.png)
